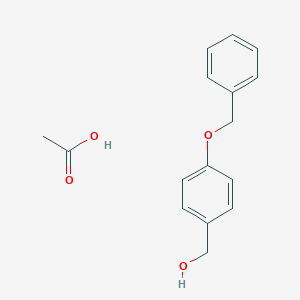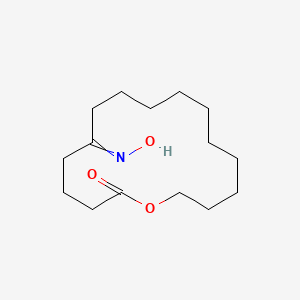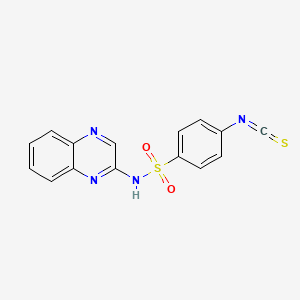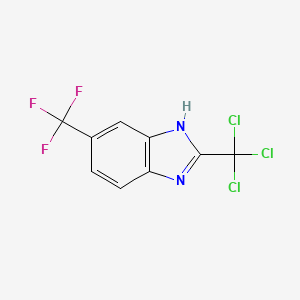![molecular formula C13H22O3SSn B12539358 Triethyl[(4-methylbenzene-1-sulfonyl)oxy]stannane CAS No. 676235-01-1](/img/structure/B12539358.png)
Triethyl[(4-methylbenzene-1-sulfonyl)oxy]stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
三乙基[(4-甲基苯-1-磺酰基)氧基]锡烷是一种有机锡化合物,其特征在于锡原子与三乙基和 4-甲基苯-1-磺酰基相连。
准备方法
合成路线和反应条件
三乙基[(4-甲基苯-1-磺酰基)氧基]锡烷的合成通常涉及三乙基氢氧化锡与 4-甲基苯磺酰氯的反应。反应在二氯甲烷或甲苯等有机溶剂中进行,并在惰性气氛下进行,以防止氧化。将反应混合物在室温或略微升高的温度下搅拌,直至反应完成,薄层色谱 (TLC) 表明反应已完成。
工业生产方法
虽然三乙基[(4-甲基苯-1-磺酰基)氧基]锡烷的具体工业生产方法没有得到充分记录,但一般方法将涉及实验室合成的扩大。这将包括优化反应条件,例如温度、溶剂和反应时间,以最大限度地提高产率和纯度。此外,工业生产需要严格控制环境因素,以确保安全并符合法规。
化学反应分析
反应类型
三乙基[(4-甲基苯-1-磺酰基)氧基]锡烷可以进行各种化学反应,包括:
取代反应: 磺酰基可以被其他亲核试剂取代,从而导致形成不同的有机锡化合物。
氧化和还原: 锡中心可以被氧化或还原,改变锡原子的氧化态,并可能导致不同的反应性模式。
水解: 该化合物可以在水的存在下水解,导致形成三乙基氢氧化锡和 4-甲基苯磺酸。
常用试剂和条件
亲核试剂: 例如胺、硫醇和醇,可用于取代反应。
氧化剂: 例如过氧化氢或过酸,可以氧化锡中心。
还原剂: 例如氢化锂铝,可以还原锡中心。
水解条件: 通常涉及酸性或碱性水溶液。
主要产品
取代产物: 根据所用亲核试剂的不同,可以得到各种有机锡化合物。
氧化产物: 更高氧化态的锡化合物。
还原产物: 较低氧化态的锡化合物。
水解产物: 三乙基氢氧化锡和 4-甲基苯磺酸。
科学研究应用
三乙基[(4-甲基苯-1-磺酰基)氧基]锡烷在科学研究中有多种应用:
有机合成: 用作将锡引入有机分子的试剂,这在合成复杂的有机化合物中很有用。
材料科学:
生物学研究: 研究其潜在的生物活性,包括其对酶和细胞过程的影响。
药物化学: 探索其在药物开发中的潜在用途,特别是在设计基于有机锡的药物方面。
作用机制
三乙基[(4-甲基苯-1-磺酰基)氧基]锡烷发挥作用的机制涉及锡中心与各种分子靶标的相互作用。锡原子可以与酶或其他蛋白质上的亲核位点配位,从而可能抑制其活性。此外,磺酰基可以参与氢键或静电相互作用,进一步影响化合物的生物活性。
相似化合物的比较
类似化合物
三乙基氯化锡: 另一种有机锡化合物,具有类似的反应性,但具有不同的取代基。
三乙基[(4-硝基苯-1-磺酰基)氧基]锡烷: 类似的结构,但具有硝基而不是甲基。
三乙基[(4-甲氧基苯-1-磺酰基)氧基]锡烷: 类似的结构,但具有甲氧基而不是甲基。
独特性
三乙基[(4-甲基苯-1-磺酰基)氧基]锡烷的独特之处在于存在 4-甲基苯磺酰基,这会影响其反应性和与其他分子的相互作用。这使其成为特定应用中的一种有价值的化合物,在这些应用中需要这些性质。
属性
CAS 编号 |
676235-01-1 |
|---|---|
分子式 |
C13H22O3SSn |
分子量 |
377.1 g/mol |
IUPAC 名称 |
triethylstannyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C7H8O3S.3C2H5.Sn/c1-6-2-4-7(5-3-6)11(8,9)10;3*1-2;/h2-5H,1H3,(H,8,9,10);3*1H2,2H3;/q;;;;+1/p-1 |
InChI 键 |
LGTLGIONQQQCEY-UHFFFAOYSA-M |
规范 SMILES |
CC[Sn](CC)(CC)OS(=O)(=O)C1=CC=C(C=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[[4-(3-Phenoxypropoxy)phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12539285.png)

![4-hydroxy-3-[N-(2-hydroxynaphthalen-1-yl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12539297.png)




![4-{6-[5'-(4-Hydroxy-2,6-dimethylphenyl)[2,2'-bipyridin]-6(1H)-ylidene]pyridin-3(6H)-ylidene}-3,5-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B12539341.png)

![1,3,5-Benzenetriol, 2,4,6-tris[(4-hydroxyphenyl)methyl]-](/img/structure/B12539364.png)
![1-Bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene](/img/structure/B12539372.png)
![Benzeneacetamide, 4-chloro-N-[1-[[(cyanoamino)[(2-methyl-3-pyridinyl)imino]methyl]amino]-2,2-dimethylpropyl]-](/img/structure/B12539374.png)


